
N-Butyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-L-histidine is a derivative of the essential amino acid histidine Histidine is known for its role in the biosynthesis of proteins and its involvement in various metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-L-histidine typically involves the alkylation of L-histidine. One common method is the reaction of L-histidine with butyl halides under basic conditions. For example, L-histidine can be reacted with n-butyl bromide in the presence of a base such as sodium hydroxide to yield this compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under certain conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the imidazole ring or the butyl group.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-L-histidine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving protein interactions and enzyme catalysis.
Industry: It can be used in the production of biodegradable surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl-L-histidine involves its interaction with various molecular targets. The imidazole ring in histidine is known for its ability to coordinate with metal ions and participate in hydrogen bonding. These interactions can influence enzyme activity and protein structure. The butyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: The parent compound, essential for protein biosynthesis.
N-Methyl-L-histidine: Another derivative with a methyl group instead of a butyl group.
Histamine: A biologically active amine derived from histidine.
Uniqueness
N-Butyl-L-histidine is unique due to the presence of the butyl group, which can significantly alter its chemical properties and potential applications compared to other histidine derivatives. This modification can enhance its lipophilicity and potentially its biological activity.
Propiedades
Número CAS |
58813-23-3 |
|---|---|
Fórmula molecular |
C10H17N3O2 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(2S)-2-(butylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-12-9(10(14)15)5-8-6-11-7-13-8/h6-7,9,12H,2-5H2,1H3,(H,11,13)(H,14,15)/t9-/m0/s1 |
Clave InChI |
JYXMNARRSCPLBW-VIFPVBQESA-N |
SMILES isomérico |
CCCCN[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canónico |
CCCCNC(CC1=CN=CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)

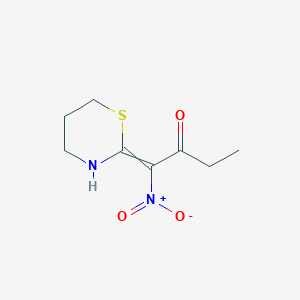
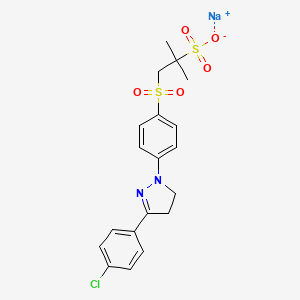
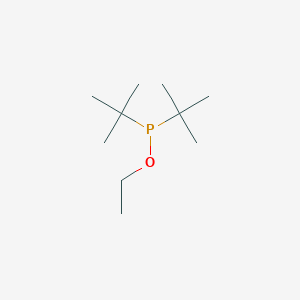

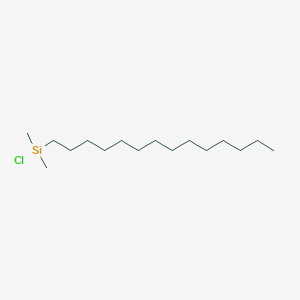
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
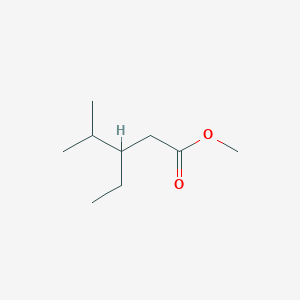
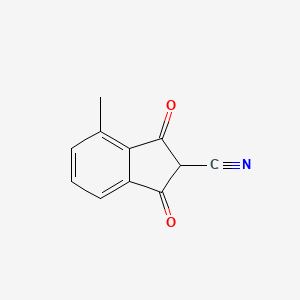
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
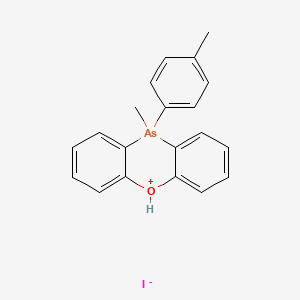
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
